(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
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Overview
Description
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzo[c][1,2]thiazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzo[c][1,2]thiazine derivative and an ethyl 4-aminobenzoate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the benzo[c][1,2]thiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazines: Compounds with similar benzo[c][1,2]thiazine cores.
Sulfonamides: Compounds containing sulfonamide groups.
Aminobenzoates: Compounds with aminobenzoate moieties.
Uniqueness
(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-2-32-25(29)19-12-14-20(15-13-19)26-16-23-24(28)21-10-6-7-11-22(21)27(33(23,30)31)17-18-8-4-3-5-9-18/h3-16,26H,2,17H2,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFXLRMRRGDBSC-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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